molecular formula C17H29ClN2O2 B4237983 [3-(4-morpholinyl)propyl](2-propoxybenzyl)amine hydrochloride

[3-(4-morpholinyl)propyl](2-propoxybenzyl)amine hydrochloride

Cat. No. B4237983
M. Wt: 328.9 g/mol
InChI Key: BWXIEFDBJPDRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-morpholinyl)propyl](2-propoxybenzyl)amine hydrochloride, commonly known as Prazosin, is a selective alpha-1 adrenergic receptor antagonist. It is a widely used drug in the treatment of hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder (PTSD). Prazosin is also used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

Prazosin works by selectively blocking the alpha-1 adrenergic receptor, which is found in various tissues throughout the body. This receptor is responsible for mediating the effects of the neurotransmitter norepinephrine, which is involved in the regulation of blood pressure, smooth muscle contraction, and other physiological processes. By blocking this receptor, Prazosin reduces the effects of norepinephrine, leading to a decrease in blood pressure and relaxation of smooth muscle.
Biochemical and physiological effects:
Prazosin has several biochemical and physiological effects, including a decrease in blood pressure, relaxation of smooth muscle, and a reduction in the severity and frequency of nightmares in patients with [3-(4-morpholinyl)propyl](2-propoxybenzyl)amine hydrochloride. It has also been shown to have an impact on the release of certain hormones, such as aldosterone and renin, which are involved in blood pressure regulation.

Advantages and Limitations for Lab Experiments

Prazosin is a widely used drug in scientific research due to its selective alpha-1 adrenergic receptor antagonism and well-established pharmacological profile. It has been extensively studied in both in vitro and in vivo models, and its effects on blood pressure regulation and smooth muscle contraction are well documented. However, there are some limitations to its use in lab experiments, including potential off-target effects and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several potential future directions for research involving Prazosin, including further investigation of its effects on blood pressure regulation, smooth muscle contraction, and hormone release. It may also be useful to study its potential use in the treatment of other conditions, such as anxiety disorders and chronic pain. Additionally, there is a need for further research to better understand the mechanism of action of Prazosin and its potential interactions with other drugs and physiological processes.

Scientific Research Applications

Prazosin is used in scientific research to study its effects on the alpha-1 adrenergic receptor and its role in various physiological processes. It has been shown to have a significant impact on blood pressure regulation, as well as on smooth muscle contraction in the prostate gland and other organs. Prazosin is also being investigated for its potential use in the treatment of [3-(4-morpholinyl)propyl](2-propoxybenzyl)amine hydrochloride, as it has been shown to reduce the severity and frequency of nightmares in patients with this condition.

properties

IUPAC Name

3-morpholin-4-yl-N-[(2-propoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.ClH/c1-2-12-21-17-7-4-3-6-16(17)15-18-8-5-9-19-10-13-20-14-11-19;/h3-4,6-7,18H,2,5,8-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXIEFDBJPDRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CNCCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.